molecular formula C13H16N2S2 B129553 [(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-31-5

[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B129553
CAS No.: 152382-31-5
M. Wt: 264.4 g/mol
InChI Key: VVDXKIDVEWRIHC-UHFFFAOYSA-N
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Description

[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanamide group attached to a sulfanyl-methylsulfanylmethylidene moiety, which is further connected to a 2,6-diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide typically involves the reaction of 2,6-diethylphenyl thiol with a suitable cyanamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl or cyanamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which [(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. The sulfanyl and methylsulfanylmethylidene moieties contribute to the compound’s reactivity and binding affinity, influencing its overall activity.

Comparison with Similar Compounds

[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be compared with other cyanamide-containing compounds and sulfanyl derivatives. Similar compounds include:

    N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Known for its use as a cyanation reagent.

    N-phenethyl-N-phenylcyanamide: A compound with similar cyanamide functionality but different substituents.

    Disulfanes: Compounds containing sulfur-sulfur bonds, which may exhibit similar reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(2,6-diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S2/c1-4-10-7-6-8-11(5-2)12(10)17-13(16-3)15-9-14/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXKIDVEWRIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375652
Record name [(2,6-diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152382-31-5
Record name [(2,6-diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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